molecular formula C13H26N2O2S B5668011 1-cyclohexyl-4-(propylsulfonyl)piperazine

1-cyclohexyl-4-(propylsulfonyl)piperazine

Cat. No. B5668011
M. Wt: 274.43 g/mol
InChI Key: GTBCBWVPMKTBQH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(propylsulfonyl)piperazine is a compound of interest in medicinal chemistry, primarily as a σ receptor ligand with potential therapeutic and diagnostic applications in oncology. It has been studied for its molecular structure, synthesis methods, and chemical properties.

Synthesis Analysis

  • Synthesis involves the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride (Naveen et al., 2007).
  • Novel analogues with reduced lipophilicity have been designed by substituting methylene groups with more polar functional groups (Abate et al., 2011).

Molecular Structure Analysis

  • X-ray crystallography reveals that the piperazine ring in these compounds typically adopts a chair conformation (Naveen et al., 2007).
  • The geometry around certain atoms, like sulfur, is often distorted tetrahedral (Naveen et al., 2007).

Chemical Reactions and Properties

  • Certain analogues of 1-cyclohexyl-4-(propylsulfonyl)piperazine show high affinity for σ(2) receptors, a characteristic important in oncology research (Abate et al., 2011).

Physical Properties Analysis

  • The compound's lipophilicity can be adjusted by modifying its structure, which affects its utility in biological applications (Abate et al., 2011).

Chemical Properties Analysis

  • Substitution at various positions of the molecule affects its binding affinity and selectivity towards different receptors, demonstrating its chemical versatility (Abate et al., 2011).

properties

IUPAC Name

1-cyclohexyl-4-propylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2S/c1-2-12-18(16,17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBCBWVPMKTBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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